3-Amino-10-methyl-9-((4-((4-((1-methylpyridinium-4-yl)amino)benzoyl)amino)phenyl)amino)acridinium
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Overview
Description
3-Amino-10-methyl-9-((4-((4-((1-methylpyridinium-4-yl)amino)benzoyl)amino)phenyl)amino)acridinium is a complex organic compound with a unique structure that includes an acridinium core, multiple amino groups, and a pyridinium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-10-methyl-9-((4-((4-((1-methylpyridinium-4-yl)amino)benzoyl)amino)phenyl)amino)acridinium typically involves multi-step organic reactions. One common approach starts with the preparation of the acridinium core, followed by the introduction of amino groups and the pyridinium moiety. Key steps may include:
Formation of the Acridinium Core: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of Amino Groups: Amination reactions using reagents like ammonia or amines under controlled conditions.
Attachment of the Pyridinium Moiety: This step often involves nucleophilic substitution reactions where the pyridinium group is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Amino-10-methyl-9-((4-((4-((1-methylpyridinium-4-yl)amino)benzoyl)amino)phenyl)amino)acridinium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the pyridinium moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 3-Amino-10-methyl-9-((4-((4-((1-methylpyridinium-4-yl)amino)benzoyl)amino)phenyl)amino)acridinium is studied for its potential as a fluorescent probe due to its acridinium core, which can exhibit fluorescence under certain conditions.
Medicine
Medically, this compound is investigated for its potential therapeutic properties, including anti-cancer and antimicrobial activities. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry
In industry, the compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.
Mechanism of Action
The mechanism by which 3-Amino-10-methyl-9-((4-((4-((1-methylpyridinium-4-yl)amino)benzoyl)amino)phenyl)amino)acridinium exerts its effects involves interactions with molecular targets such as DNA, proteins, and enzymes. The compound’s structure allows it to intercalate into DNA, inhibit enzyme activity, or bind to specific proteins, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
Acridinium Derivatives: Compounds with similar acridinium cores but different substituents.
Pyridinium Compounds: Molecules containing the pyridinium moiety with varying functional groups.
Amino-substituted Aromatics: Compounds with amino groups attached to aromatic rings.
Uniqueness
What sets 3-Amino-10-methyl-9-((4-((4-((1-methylpyridinium-4-yl)amino)benzoyl)amino)phenyl)amino)acridinium apart is its combination of an acridinium core with multiple amino groups and a pyridinium moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
113844-56-7 |
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Molecular Formula |
C33H30N6O+2 |
Molecular Weight |
526.6 g/mol |
IUPAC Name |
N-[4-[(3-amino-10-methylacridin-10-ium-9-yl)amino]phenyl]-4-[(1-methylpyridin-1-ium-4-yl)amino]benzamide |
InChI |
InChI=1S/C33H28N6O/c1-38-19-17-27(18-20-38)35-24-10-7-22(8-11-24)33(40)37-26-14-12-25(13-15-26)36-32-28-5-3-4-6-30(28)39(2)31-21-23(34)9-16-29(31)32/h3-21H,1-2H3,(H3,34,36,37,40)/p+2 |
InChI Key |
QUSKQYORRKZTMK-UHFFFAOYSA-P |
Canonical SMILES |
C[N+]1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)NC4=C5C=CC(=CC5=[N+](C6=CC=CC=C64)C)N |
Origin of Product |
United States |
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